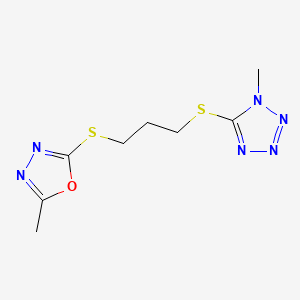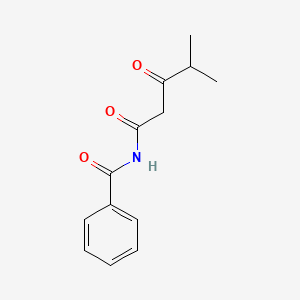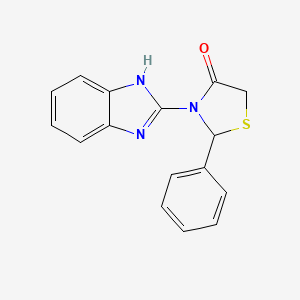![molecular formula C12H15NOSe B14425380 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one CAS No. 82998-13-8](/img/structure/B14425380.png)
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is a chemical compound that belongs to the class of organoselenium compounds It features a cycloheptanone ring with a pyridin-2-ylselanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with pyridin-2-ylselanyl reagents under specific conditions. One common method involves the use of a selenylation reaction, where a pyridin-2-ylselanyl group is introduced to the cycloheptanone ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the selenyl group to a selenol group.
Substitution: The pyridin-2-ylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol-containing compounds .
科学的研究の応用
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to modulate oxidative stress.
作用機序
The mechanism of action of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. This activity is mediated through the selenyl group, which can undergo redox cycling to neutralize reactive oxygen species .
類似化合物との比較
Similar Compounds
2-[(Pyridin-2-yl)selanyl]pyrimidine: Another organoselenium compound with a pyrimidine ring instead of a cycloheptanone ring.
2-[(Pyridin-2-yl)selanyl]benzene: Features a benzene ring, offering different reactivity and properties compared to the cycloheptanone derivative.
Uniqueness
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is unique due to its cycloheptanone ring, which imparts distinct steric and electronic properties.
特性
CAS番号 |
82998-13-8 |
|---|---|
分子式 |
C12H15NOSe |
分子量 |
268.22 g/mol |
IUPAC名 |
2-pyridin-2-ylselanylcycloheptan-1-one |
InChI |
InChI=1S/C12H15NOSe/c14-10-6-2-1-3-7-11(10)15-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7H2 |
InChIキー |
KXGFTWWWRZYTTO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)CC1)[Se]C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





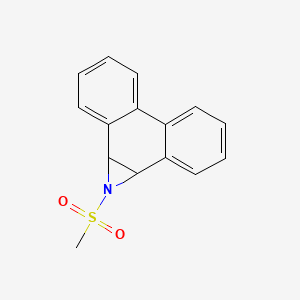

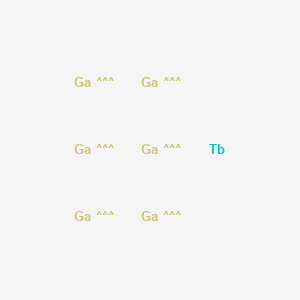
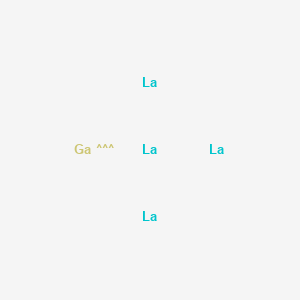
![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)

